molecular formula C10H7NO4 B175010 1H-indole-2,3-dicarboxylic acid CAS No. 103030-09-7

1H-indole-2,3-dicarboxylic acid

Cat. No. B175010
CAS RN: 103030-09-7
M. Wt: 205.17 g/mol
InChI Key: MBNROFBGTNXXMX-UHFFFAOYSA-N
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Description

1H-indole-2,3-dicarboxylic acid is a compound with the molecular weight of 205.17 . It’s a solid substance stored in dry conditions at 2-8°C . The compound is of 95% purity .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for the compound is 1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H, (H,12,13) (H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It’s stored in dry conditions at 2-8°C . The compound has a molecular weight of 205.17 .

Scientific Research Applications

Synthesis of Fluorescent Diarylindoles

1H-indole-2-carboxylic acids have been effectively used in the synthesis of fluorescent 2,3-diarylindoles through a process involving palladium-catalyzed direct and decarboxylative arylations. This method has been successful in producing high-efficiency blue emitters with significant quantum yields, useful in various applications including organic electronics and fluorescence-based sensing technologies (Miyasaka et al., 2009).

Antimicrobial Properties

Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant antibacterial and moderate antifungal activities. The synthesis of various 1H-indole-2-carboxylic acid derivatives, particularly those involving secondary amines, has shown promise in developing new therapeutic agents for combating microbial infections (Raju et al., 2015).

Advanced Organic Synthesis Techniques

1H-indole-2,3-dicarboxylates have been synthesized using rhodium-catalyzed C-H activation and annulation techniques. This one-step synthesis process is notable for its ability to accommodate various functional groups, expanding the versatility of 1H-indole-2,3-dicarboxylic acid derivatives in organic synthesis and drug development (Zhang et al., 2020).

Catalysis and Reaction Studies

Studies have focused on the role of this compound and its derivatives in various catalytic processes. For instance, trityl chloride has been used as a catalyst in reactions involving 1H-indole, highlighting the potential of these compounds in facilitating efficient and eco-friendly organic transformations (Khalafi‐Nezhad et al., 2008).

Pharmacological Applications

Specific derivatives of this compound have shown potential as selective antagonists for the glycine site of the NMDA receptor. These findings are significant for the development of new drugs targeting neurological disorders and cognitive dysfunctions (Baron et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

Indole derivatives, including 1H-indole-2,3-dicarboxylic acid, have been found to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis for these compounds has attracted the attention of the chemical community . Therefore, the future directions for this compound could involve further exploration of its biological properties and the development of new synthesis methods.

Mechanism of Action

Target of Action

1H-Indole-2,3-dicarboxylic acid, a derivative of indole, has been found to target multiple receptors . Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . A specific derivative of this compound has been reported to target the 14-3-3η protein, which is involved in the treatment of liver cancer .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been reported that indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The specific interactions and resulting changes would depend on the particular derivative and target involved.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

The result of the action of this compound would depend on the specific derivative and target involved. For instance, certain derivatives have been reported to show inhibitory activity against influenza A . Another derivative was found to exhibit the best integrase inhibitory effect, increasing the activity about 10.4-folds compared with a reference compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . The interaction between the host and microorganism widely affects the immune and metabolic status .

properties

IUPAC Name

1H-indole-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNROFBGTNXXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625415
Record name 1H-Indole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103030-09-7
Record name 1H-Indole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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